Imidazo[1,5-a]pyridin-6-yl-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-1-2-8-3-9-6-10(8)4-7/h1-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKPOLJEWZNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225209-79-9 | |
| Record name | {imidazo[1,5-a]pyridin-6-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for Imidazo 1,5 a Pyridin 6 Yl Methanol and Its Structural Analogs
Cyclization Reactions for the Imidazo[1,5-a]pyridine (B1214698) Core Formation
The construction of the imidazo[1,5-a]pyridine core is the critical step in the synthesis of the target compound and its analogs. Various cyclization strategies have been developed to create this bicyclic heteroaromatic system from acyclic or monocyclic precursors.
One-pot cyclocondensation reactions represent an efficient and atom-economical approach to the imidazo[1,5-a]pyridine scaffold. These methods combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
A notable example is a magnesium nitride (Mg₃N₂)-assisted one-pot annulation strategy. rsc.orgnih.gov This method involves the cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates. rsc.orgrsc.org The use of Mg₃N₂ facilitates the reaction, leading to the exclusive formation of 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. rsc.orgnih.gov This methodology demonstrates tolerance for a wide array of 2-pyridyl ketones, including those with steric hindrance, which are smoothly converted into the desired products. rsc.org
Another effective one-pot method utilizes microwave assistance for the cyclocondensation reaction, which can produce yields of over 80%. mdpi.com An iodine-mediated one-pot synthesis has also been developed, starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which concurrently forms new C-N and C-S bonds under mild conditions. mdpi.com
Table 1: Examples of One-Pot Synthesis of Imidazo[1,5-a]pyridine Derivatives Data derived from cited research findings.
| Starting Material 1 | Starting Material 2 | Method | Product | Yield | Citation |
| 2-Pyridyl Ketones | Aldehydes / Alkyl Glyoxylates | Mg₃N₂-assisted cyclocondensation | 1,3-Disubstituted Imidazo[1,5-a]pyridines | Excellent | rsc.org, rsc.org |
| Benzaldehyde | (Pyridin-2-yl)methanamine | Microwave-assisted cyclocondensation | 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | >80% | mdpi.com |
| 2-Aminomethylpyridines | Benzaldehydes / Sodium Benzenesulfinates | Iodine-mediated reaction | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs | 61-78% | mdpi.com |
Oxidative cyclization offers a powerful route to imidazo[1,5-a]pyridines by forming the imidazole (B134444) ring through an oxidation process. These methods often involve the C-H amination of a suitable precursor.
One such protocol involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as a simple and effective oxidant. acs.org This catalyst-free reaction produces a variety of 1,3-diarylated imidazo[1,5-a]pyridines in good to high yields. acs.org Copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds is another significant strategy. dntb.gov.ua For instance, a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine, using oxygen as a clean oxidant, proceeds through condensation, amination, and oxidative dehydrogenation to yield 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
The reaction between 2-picolylamines (also known as 2-(aminomethyl)pyridines) and various electrophiles is a common strategy for constructing the imidazo[1,5-a]pyridine ring. beilstein-journals.org A wide range of electrophilic partners can be employed, including carboxylic acids, acyl chlorides, and aldehydes. beilstein-journals.org
A specific and innovative approach involves the use of nitroalkanes as the electrophilic species. beilstein-journals.org In this method, nitroalkanes are electrophilically activated by a medium of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.org The 2-picolylamine then attacks the activated nitroalkane, initiating a sequence that leads to the cyclized product. The proposed mechanism involves the initial nucleophilic attack of the amine on the activated nitronate, forming an amidinium species that undergoes a 5-exo-trig cyclization to furnish the imidazo[1,5-a]pyridine core. beilstein-journals.org This method has been shown to produce good practical yields of the desired heterocyclic products. beilstein-journals.org
Catalytic Approaches in Imidazo[1,5-a]pyridin-6-yl-methanol Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient, selective, and environmentally benign methods for constructing complex molecules. The synthesis of imidazo[1,5-a]pyridines has greatly benefited from the application of various catalytic systems.
A novel and efficient approach for the synthesis of imidazo[1,5-a]pyridine analogs employs a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃). researcher.lifeacs.orgnih.gov This methodology involves the reaction of a pyridinylmethanol derivative with an aryl or alkyl nitrile. acs.org
The reaction is facilitated by the combination of Bi(OTf)₃ as a Lewis acid catalyst and para-toluenesulfonic acid (p-TsOH·H₂O). researcher.lifeacs.org Bi(OTf)₃ is particularly effective at converting the starting benzylic alcohol into a benzylic cation, which is then trapped by the nitrile in the key step of the Ritter reaction. acs.orgnih.gov The procedure demonstrates a broad substrate scope and provides the desired imidazo[1,5-a]pyridine products in yields ranging from moderate to excellent. researcher.lifenih.gov Optimization studies have shown that using 15 equivalents of acetonitrile (B52724) and 7.5 equivalents of p-TsOH can lead to excellent yields (97%). acs.org
Table 2: Bismuth(III) Triflate-Catalyzed Ritter-Type Synthesis of Imidazo[1,5-a]pyridines Data derived from cited research findings.
| Alcohol Substrate | Nitrile | Catalyst System | Yield | Citation |
| Phenyl(pyridin-2-yl)methanol | Acetonitrile | 5 mol% Bi(OTf)₃, 7.5 eq. p-TsOH·H₂O | 97% | acs.org |
| Phenyl(pyridin-2-yl)methanol | Benzonitrile | 5 mol% Bi(OTf)₃, 7.5 eq. p-TsOH·H₂O | 92% | acs.org |
| (4-Methoxyphenyl)(pyridin-2-yl)methanol | Acetonitrile | 5 mol% Bi(OTf)₃, 7.5 eq. p-TsOH·H₂O | 94% | acs.org |
| Phenyl(6-methylpyridin-2-yl)methanol | Acetonitrile | 5 mol% Bi(OTf)₃, 7.5 eq. p-TsOH·H₂O | 95% | acs.org |
Transition-metal-free synthesis is a highly desirable goal in organic chemistry, and iodine-mediated reactions have emerged as a powerful tool in this domain. rsc.orgbohrium.com The synthesis of imidazo[1,5-a]pyridines can be achieved through an iodine-mediated sp³ C–H amination reaction. rsc.org This method typically involves the reaction of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and a base such as sodium acetate (B1210297) (NaOAc). rsc.org
This oxidative annulation is operationally simple and can be performed on a gram scale. rsc.org The reaction proceeds without the need for transition-metal catalysts, offering an environmentally benign alternative. bohrium.com The strategy has been successfully applied to prepare a variety of imidazo[1,5-a]pyridine derivatives. rsc.org Furthermore, related iodine-promoted reactions have been used to synthesize 1-iodoimidazo[1,5-a]pyridines through sequential dual oxidative C(sp³)–H amination and C(sp³)–H iodination. dntb.gov.ua Electrochemical methods using ammonium (B1175870) iodide as a redox mediator have also been developed for the tandem sp³(C–H) double amination of acetophenones with pyridine ethylamines to directly form 3-acyl imidazo[1,5-a]pyridines. nih.gov
Iron(III) Triflate and Molecular Sieve Mediated C-C Bond Formation in Imidazo[1,5-a]pyridines
A noteworthy one-pot synthesis for 1,3-disubstituted imidazo[1,5-a]pyridines utilizes iron(III) triflate (Fe(OTf)₃) and 3Å molecular sieves (MS 3Å). researchgate.net This method facilitates an intramolecular cyclization and a crucial C-C bond formation under mild conditions, starting from a dithioester, 2-methylaminopyridine, and an alcohol. researchgate.net The protocol demonstrates good to excellent yields and is compatible with a variety of substrates, making it a valuable tool for creating a library of 1,3-disubstituted imidazo[1,5-a]pyridine derivatives. researchgate.net
The reaction proceeds in a single step, highlighting its efficiency. researchgate.net The use of Fe(OTf)₃, a Lewis acid, is critical for the reaction's success. researchgate.net This approach provides a direct route to complex imidazo[1,5-a]pyridines that would otherwise require multi-step syntheses. researchgate.net
Table 1: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines via Fe(OTf)₃/MS 3Å Mediation researchgate.net
| Entry | Alcohol | Dithioester | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylmethanol | Methyl dithiobenzoate | 1-Benzyl-3-phenylimidazo[1,5-a]pyridine | 91 |
| 2 | (4-Fluorophenyl)methanol | Methyl dithiobenzoate | 1-(4-Fluorobenzyl)-3-phenylimidazo[1,5-a]pyridine | 93 |
| 3 | (4-Chlorophenyl)methanol | Methyl dithiobenzoate | 1-(4-Chlorobenzyl)-3-phenylimidazo[1,5-a]pyridine | 88 |
| 4 | Phenylmethanol | Methyl 4-chlorodithiobenzoate | 1-Benzyl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine | 85 |
| 5 | (4-Fluorophenyl)methanol | Methyl 4-chlorodithiobenzoate | 3-(4-Chlorophenyl)-1-((4-fluorophenyl)(phenyl)methyl)imidazo[1,5-a]pyridine | 84 |
This table is generated based on data from a study on Fe(OTf)₃ mediated synthesis. The specific compound this compound was not synthesized in this study, but the methodology is applicable to its analogs.
Transition Metal-Catalyzed Coupling Reactions for this compound Functionalization
Transition metal-catalyzed reactions are fundamental tools for the late-stage functionalization of heterocyclic cores. For the imidazo[1,5-a]pyridine scaffold, these reactions enable the introduction of various substituents, which is essential for tuning the molecule's properties. While direct functionalization of this compound is not widely reported, methods developed for related isomers, such as imidazo[1,2-a]pyridines, provide a strong blueprint for potential synthetic pathways.
The Mizoroki–Heck reaction is a powerful method for C-C bond formation, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex. nih.gov This reaction has been effectively applied to the functionalization of the imidazo[1,2-a]pyridine (B132010) ring, a structural isomer of the imidazo[1,5-a]pyridine system. beilstein-journals.orgnih.govbeilstein-journals.org The use of microwave assistance has been shown to accelerate these reactions, allowing for the rapid generation of compound libraries from a common precursor. beilstein-journals.orgnih.gov
In a representative study, new phosphonocarboxylates featuring an imidazo[1,2-a]pyridine ring were synthesized via a microwave-assisted Mizoroki–Heck reaction. nih.govbeilstein-journals.org This late-stage functionalization proved efficient for modifying the heterocyclic ring within more complex molecules. nih.govbeilstein-journals.org The typical conditions involve a palladium(II) acetate catalyst and a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine. nih.gov Although these examples focus on the imidazo[1,2-a]pyridine scaffold, the principles are broadly applicable and suggest a viable strategy for functionalizing halo-substituted precursors of this compound. nih.govbeilstein-journals.org
Table 2: Microwave-Assisted Mizoroki-Heck Reaction of a 6-bromoimidazo[1,2-a]pyridine (B40293) Precursor nih.gov
| Alkene Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| (E)-benzyl 3-(6-aminopyridin-3-yl)acrylate | Pd(OAc)₂ / P(o-tol)₃ | Functionalized Imidazo[1,2-a]pyridine | 86 |
This table is based on data for the functionalization of a related imidazo[1,2-a]pyridine scaffold, as detailed in the cited literature.
Novel and Green Synthetic Routes towards this compound Derivatives
The development of environmentally friendly or "green" synthetic methods is a major focus in modern chemistry. These routes often involve minimizing waste, avoiding hazardous reagents, and using catalytic rather than stoichiometric reagents. acs.org Several novel and green approaches have been reported for the synthesis of the core imidazo[1,5-a]pyridine structure.
One such method employs a transition-metal-free, iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This one-pot synthesis is operationally simple and can be performed on a gram scale, producing a variety of imidazo[1,5-a]pyridine derivatives efficiently. rsc.org Another innovative approach involves a Ritter-type reaction between a pyridinylmethanol derivative and a nitrile, catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in conjunction with p-toluenesulfonic acid. acs.org This method offers a broad substrate scope with moderate to excellent yields. acs.org
Furthermore, an iodine/hydrogen peroxide (I₂/H₂O₂) mediated oxidative formal [4+1] cyclization of 2-pyridinemethylamine with an aldehyde presents another straightforward route to imidazo[1,5-a]pyridines under mild conditions. researchgate.net These methods, by avoiding harsh conditions or toxic heavy metals, represent greener alternatives for accessing the imidazo[1,5-a]pyridine scaffold and its derivatives.
Scalability and Efficiency Considerations in the Synthesis of this compound Analogs
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. A scalable route must be robust, safe, cost-effective, and minimize or eliminate the need for difficult purification methods like column chromatography. sci-hub.se While a specific scalable synthesis for this compound is not documented, general principles for related heterocyclic compounds offer valuable insights.
Key considerations for developing a scalable synthesis include:
Convergent vs. Linear Synthesis: Convergent routes, where different fragments of the molecule are synthesized separately and then combined, are often more efficient for large-scale production than linear routes.
Avoiding Problematic Reagents: Reagents that are highly toxic, explosive, or produce hazardous by-products should be avoided. google.com For example, some reactions generate highly reactive intermediates that can decompose and adversely affect product yield and recovery. google.com
Process Safety: A thorough evaluation of the thermal stability of all intermediates and reaction mixtures is crucial to prevent runaway reactions. sci-hub.se
Purification: The ideal process allows for the isolation of intermediates and the final product through simple filtration and washing, circumventing the need for chromatographic purification, which is not practical on a large scale. sci-hub.se
Studies on the synthesis of related structures, such as imidazo[1,2-b]pyridazines and imidazo[1,5-a]pyrimidones, have highlighted strategies like converting functional groups to facilitate cyclization and purification, thereby creating a more robust and scalable process. sci-hub.senih.gov Applying these principles is essential for the future development of a large-scale synthesis of this compound and its analogs.
Elucidating Reaction Mechanisms and Chemical Transformations of Imidazo 1,5 a Pyridin 6 Yl Methanol Scaffolds
Oxidative and Reductive Transformations of the Methanol (B129727) Moiety in Imidazo[1,5-a]pyridin-6-yl-methanol
The methanol group at the 6-position of the imidazo[1,5-a]pyridine (B1214698) ring system is a prime site for oxidative and reductive transformations, enabling the synthesis of a variety of functionalized derivatives.
Oxidative Transformations:
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, imidazo[1,5-a]pyridine-6-carbaldehyde, and further to the carboxylic acid. The choice of oxidizing agent is crucial for controlling the extent of oxidation.
A notable example of an oxidative reaction involves an iodine-mediated sp3 C-H amination for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org While not directly involving the pre-formed methanol moiety, this highlights the accessibility of the oxidized state at the benzylic-like position. Another relevant transformation is the palladium-catalyzed intramolecular cross-dehydrogenative coupling, which can lead to the formation of fused heterocyclic systems. acs.org
Reductive Transformations:
While direct reduction of the methanol group is not a typical transformation, the reverse reaction, the reduction of the corresponding aldehyde or carboxylic acid to form this compound, is a standard synthetic procedure. This is often achieved using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
A study on the synthesis of imidazo[1,5-a]pyridine derivatives demonstrated the conversion of a ketone to a secondary alcohol, a transformation analogous to the reduction of a potential ketone precursor to the methanol derivative. google.com
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,5-a]pyridine Ring System
The imidazo[1,5-a]pyridine ring is an electron-rich system, making it susceptible to electrophilic substitution. The positions of substitution are influenced by the electronic effects of the fused rings and any existing substituents.
Electrophilic Substitution:
Electrophilic substitution on the imidazo[1,2-a]pyridine (B132010) ring system, a close isomer, typically occurs at the C3 position. thieme-connect.de For the imidazo[1,5-a]pyridine system, theoretical and experimental studies are needed to definitively determine the most favored positions for electrophilic attack. However, it is anticipated that the imidazole (B134444) ring will be more reactive towards electrophiles than the pyridine (B92270) ring.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the imidazo[1,5-a]pyridine ring are less common unless the ring is activated by electron-withdrawing groups or a leaving group is present. A synthetic method has been developed for imidazo[1,5-a]pyridines via the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, which involves a nucleophilic attack. beilstein-journals.org Additionally, N-alkylation reactions of the pyridine or imidazole nitrogen using alkyl halides in polar solvents like acetonitrile (B52724) or methanol have been reported to produce imidazo[1,5-a]pyridine salts in high yields. auctr.edu
The table below summarizes some reported substitution reactions on the imidazo[1,5-a]pyridine scaffold.
| Reaction Type | Reagents | Product Type | Yield (%) | Reference |
| Nucleophilic Substitution (N-alkylation) | Iodomethane | Imidazo[1,5-a]pyridinium salts | 70-72 | auctr.edu |
| Cyclocondensation | 2-(aminomethyl)pyridines, nitroalkanes | Substituted imidazo[1,5-a]pyridines | Moderate to good | beilstein-journals.org |
Rearrangement Pathways and Stereochemical Considerations in Imidazo[1,5-a]pyridine Derivatives
Rearrangement reactions can provide access to novel heterocyclic scaffolds from imidazo[1,5-a]pyridine precursors. One of the well-known rearrangements in related azine systems is the Dimroth rearrangement.
Rearrangement Pathways:
The Dimroth rearrangement has been observed in the imidazo[1,2-a]pyrimidine (B1208166) ring system, a close analogue of imidazo[1,5-a]pyridine, under basic conditions. researchgate.net This rearrangement involves the hydrolytic cleavage of the pyrimidine (B1678525) ring followed by recyclization. The rate of this rearrangement is pH-dependent and influenced by the presence of electron-withdrawing groups. researchgate.net While not directly documented for this compound, the potential for such rearrangements exists under specific conditions. Another unusual oxidative ring transformation has been reported for a purine (B94841) system, leading to an imidazo[1,5-c]imidazole, demonstrating the possibility of complex skeletal reorganizations. nih.gov
Stereochemical Considerations:
For this compound derivatives where the carbinol carbon is a stereocenter (i.e., substituted with four different groups), the stereochemistry of reactions is a critical aspect. The synthesis of specific enantiomers of (S)-cyclohexyl(imidazo[1,5-a]pyridin-5-yl)methanol and (R)-cyclohexyl(imidazo[1,5-a]pyridin-5-yl)methanol has been achieved through preparative HPLC separation of the racemic mixture. google.com The absolute configurations were tentatively assigned based on their binding model with the IDO1 enzyme. google.com
Reaction Kinetics and Mechanistic Studies of this compound Transformations
Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity.
Mechanistic studies on the synthesis of imidazo[1,5-a]pyridines via Ritter-type reactions have been conducted. nih.govacs.org These studies propose the formation of a benzylic cation from a benzylic alcohol, which then undergoes reaction with a nitrile. acs.orgresearchgate.net The use of catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with an acid like p-toluenesulfonic acid (p-TsOH·H₂O) has been shown to be crucial for the efficiency of this transformation. nih.govacs.org
Kinetic studies on the Dimroth rearrangement in related imidazo[1,2-a]pyrimidines have shown that the reaction rate is dependent on pH. researchgate.net Similar dependencies are expected for any potential rearrangements of the imidazo[1,5-a]pyridine skeleton.
Solvent Effects on Reaction Pathways and Selectivity in Imidazo[1,5-a]pyridine Chemistry
The choice of solvent can significantly influence the reaction pathway and selectivity in the synthesis and transformation of imidazo[1,5-a]pyridine derivatives. researchgate.net
In the synthesis of imidazo[1,5-a]pyridines via a Ritter-type reaction, changing the solvent from a mixture of 1,2-dichloroethane (B1671644) (DCE) and acetonitrile (MeCN) to MeCN alone resulted in a significant increase in the yield of the desired product. nih.govacs.org This highlights the profound impact of the solvent on the reaction efficiency.
Furthermore, solvent polarity can affect the photophysical properties of imidazo[1,5-a]pyridine derivatives, which is an important consideration for their application as fluorescent probes. rsc.orgmdpi.comnih.gov A study on imidazo[1,5-a]pyridine-based fluorophores showed a bathochromic shift in the absorption maximum with increasing solvent polarity, indicating a higher level of intramolecular charge transfer (ICT) effect. rsc.org
The following table illustrates the effect of solvent on the yield of a Ritter-type reaction for the synthesis of an imidazo[1,5-a]pyridine derivative. nih.govacs.org
| Entry | Solvent | Yield (%) |
| 1 | DCE/MeCN | 42 |
| 2 | MeCN | 76 |
Advanced Structural Modification and Derivatization Strategies for Imidazo 1,5 a Pyridin 6 Yl Methanol
Functionalization of the Imidazo[1,5-a]pyridine (B1214698) Core for Tunable Properties
Functionalization of the imidazo[1,5-a]pyridine core is a key strategy to modulate its intrinsic properties. mdpi.com The compact structure and inherent emissive characteristics of this scaffold make it an excellent candidate for developing fluorophores. researchgate.net Modifications can range from extending its electronic system to introducing various substituents that alter its photophysical and electronic landscapes.
Extending the π-conjugated system of the imidazo[1,5-a]pyridine core is a common strategy to induce a bathochromic (red-shift) effect in its photophysical properties. unito.it This is often achieved by introducing additional aromatic rings or other conjugated moieties.
One approach involves adding an extra aryl ring to the imidazo[1,5-a]pyridine framework. For instance, the synthesis of an imidazo[5,1-a]isoquinoline (B3349720) core, which extends the π-system by adding an aryl ring at positions 7 and 8, was investigated. unito.it However, this specific modification did not produce the expected bathochromic shift; instead, an unexpected hypsochromic (blue-shift) effect was observed, a finding supported by DFT calculations which indicated a limited role of the additional ring in the key electronic transitions. unito.it
A more effective strategy for modifying emission properties involves the introduction of a thiophene (B33073) moiety. unito.it The incorporation of a thiophene group at position 3 of the imidazo[1,5-a]pyridine core has been shown to have significant effects on the molecule's emission properties, even while not substantially altering its absorption profile. unito.it This highlights the nuanced impact that different extended π-systems can have on the scaffold's photophysics.
The electronic and photophysical properties of imidazo[1,5-a]pyridines are highly sensitive to the nature and position of alkyl and aryl substituents. The introduction of these groups can tune the emission wavelength, fluorescence quantum yield, and electronic structure. acs.orgmdpi.com
Studies on 1-alkynyl- and 1-alkenyl-3-arylimidazo[1,5-a]pyridines have demonstrated how substituents on the aryl ring at position 3 can systematically alter photophysical properties. acs.org A linear correlation was observed between the Hammett substituent constants (σp) of groups on the arylalkynyl moiety and the resulting fluorescence wavelengths. This indicates that the electron-donating or electron-withdrawing nature of the substituent directly modulates the energy of the electronic transition. For example, alkynylated imidazo[1,5-a]pyridines exhibit fluorescence maxima ranging from 458 nm to 560 nm, with quantum yields (ΦF) between 0.08 and 0.26 in chloroform. acs.org
The introduction of long alkyl chains has also been explored. A series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing alkyl chains at the 1-position were synthesized. These compounds displayed blue emission with large Stokes shifts and good fluorescence quantum yields in both solution and thin polymeric films. mdpi.com
The following table summarizes the photophysical properties of various substituted 1-(arylalkynyl)-3-phenylimidazo[1,5-a]pyridines, illustrating the effect of substituents on the arylalkynyl group.
Table 1: Photophysical Properties of Substituted 1-(Arylalkynyl)-3-phenylimidazo[1,5-a]pyridines in Chloroform
| Substituent (R) on Arylalkynyl Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 4-MeO | 363 | 485 | 122 | 0.26 |
| 4-Me | 362 | 480 | 118 | 0.23 |
| H | 361 | 473 | 112 | 0.20 |
| 4-F | 360 | 468 | 108 | 0.18 |
| 4-Cl | 361 | 470 | 109 | 0.17 |
Data sourced from The Journal of Organic Chemistry. acs.org
The introduction of carboxylic acid (-COOH) functional groups onto the imidazo[1,5-a]pyridine scaffold is a critical strategy for enabling further chemical modification, particularly for biological applications. researchgate.netunito.it This functional group serves as a versatile handle to improve water solubility and to provide an effective site for conjugation to biomolecules or other chemical entities. unito.it
The position of the carboxylic group significantly influences the optical properties of the resulting dye. unito.it For example, a series of imidazo[1,5-a]pyridine-based dyes were synthesized with a carboxylic group intentionally included for biofunctionalization. The investigation revealed that the placement of this group strongly modifies the photophysical characteristics of the fluorophore. unito.it These carboxylated derivatives have been successfully used as fluorescent labels for cell imaging, demonstrating good permeability through cell walls and membranes while retaining strong fluorescence in aqueous environments. researchgate.net
Design and Synthesis of Chiral Imidazo[1,5-a]pyridin-6-yl-methanol Analogs
The creation of chiral analogs of the imidazo[1,5-a]pyridine framework introduces stereospecificity, which is of paramount importance in medicinal chemistry and materials science. While direct synthesis of chiral this compound is not extensively documented, general strategies for introducing chirality to related heterocyclic systems can be applied. A key approach involves the use of starting materials from the chiral pool.
One such methodology has been successfully used to create highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones. nih.gov This route starts from Meldrum's acid and incorporates amino esters as a source of chirality. The synthesis features a facile and mild intramolecular cyclization to form the pyrazine (B50134) ring, demonstrating a viable pathway for building chiral fused heterocyclic systems. nih.gov Similarly, the condensation of chiral diamines with aldehydes has been reported to produce chiral imidazolidine-pyridines with high diastereoselectivities. rsc.org These strategies, which rely on incorporating pre-existing chiral centers into the synthetic sequence, represent a promising avenue for the design and synthesis of chiral analogs of this compound.
Strategies for Regioselective Derivatization of the Imidazo[1,5-a]pyridine-6-yl-methanol Framework
Regioselective functionalization allows for the precise modification of a specific position on the heterocyclic core, which is essential for establishing clear structure-activity relationships and building complex molecular architectures. Several methods have been developed for the regioselective derivatization of the imidazo[1,5-a]pyridine ring system.
One powerful technique is the direct C-H functionalization. A metal-free method has been developed for the C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction at the C-1 position of the imidazo[1,5-a]pyridine core. nih.govacs.org This reaction uses aldehydes as a source of carbon to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine molecules. The reaction proceeds via C(sp²)H functionalization and is applicable to a wide range of substrates. nih.govacs.org
Another regioselective strategy involves a sequence of halogenation followed by a cross-coupling reaction. The C-1 position of 3-arylimidazo[1,5-a]pyridines can be selectively iodinated and subsequently functionalized via a palladium-catalyzed cross-coupling phosphination reaction to introduce phosphino (B1201336) groups. nih.gov This two-step process provides a reliable method for introducing specific functionalities at a defined location.
Furthermore, iodine-mediated one-pot syntheses have been developed that result in the formation of functionalized imidazo[1,5-a]pyridines, demonstrating the utility of halogen-mediated reactions in directing the regiochemical outcome. mdpi.com The development of divergent synthetic protocols also allows for the regioselective formation of either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines from a common intermediate, showcasing a high degree of synthetic control. nih.gov
Synthetic Accessibility and Diversification of the Imidazo[1,5-a]pyridine-6-yl-methanol Framework
The imidazo[1,5-a]pyridine core is synthetically accessible through several versatile methods, which allows for significant structural diversification. mdpi.com Many modern approaches rely on condensation reactions, which can be performed with or without a catalyst. mdpi.com
A widely used method is the one-pot cyclization reaction. unito.it This often involves the condensation of substituted phenyl ketones and aromatic aldehydes in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. unito.it An alternative one-pot approach involves the reaction between 2-aminopyridines, an aldehyde, and an isonitrile, known as the Groebke–Blackburn–Bienaymé reaction. acs.org
Another innovative method for synthesizing the imidazo[1,5-a]pyridine scaffold is through an intermolecular Ritter-type reaction. This approach utilizes an efficient catalyst, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), to convert pyridinylmethanol derivatives and nitriles into the desired heterocyclic products in moderate to excellent yields. acs.org The proposed mechanism involves the generation of a benzylic carbocation, which is then attacked by the nitrile nucleophile, followed by intramolecular cyclization with the pyridine (B92270) ring and subsequent rearomatization. acs.org
Synthetic routes often start from 2-aminomethylpyridine. nih.gov One pathway involves the coupling of 2-aminomethylpyridine with substituted benzoyl chlorides, followed by cyclization to form the 3-arylimidazo[1,5-a]pyridine core. nih.gov Another route involves the direct cyclization of 2-aminomethylpyridine with aryl aldehydes. nih.gov These diverse synthetic strategies make the imidazo[1,5-a]pyridine framework a readily accessible and highly diversifiable scaffold for chemical exploration. ukzn.ac.zamdpi.com
Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not available. Research employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to analyze properties such as HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and Natural Transition Orbitals (NTOs) has been conducted on the broader class of imidazo[1,5-a]pyridine derivatives, but not for the specific -6-yl-methanol substituted compound requested.
Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses for this compound as outlined in the request. The generation of such an article would require speculative data that is not supported by published research.
Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyridin 6 Yl Methanol Systems
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool for elucidating the complex mechanisms of organic reactions, including the synthesis of imidazopyridine systems. By modeling reaction pathways, researchers can identify intermediates, calculate the energy of transition states, and understand the electronic factors that govern a reaction's outcome.
Studies on related imidazo[1,2-a]pyridine (B132010) systems, an isomeric form of the imidazo[1,5-a]pyridine (B1214698) core, demonstrate the utility of these methods. For instance, Density Functional Theory (DFT) calculations have been employed to map the reaction pathways for the B(C6F5)3-catalyzed Michael addition of 2-phenylimidazo[1,2-a]pyridines to α,β-unsaturated ketones. cardiff.ac.uk These calculations revealed the relative free energies of intermediates and transition states, confirming the role of the borane (B79455) catalyst in activating the ketone and facilitating a hydrogen-shuttling mechanism. cardiff.ac.uk
Similarly, computational analysis has been applied to understand the intramolecular Diels-Alder (IMDA) reactions used to construct complex imidazopyridine-fused isoquinolinones. beilstein-journals.org These studies show that the electronic nature of substituents on both the diene (furan ring) and the dienophile (imidazopyridine moiety) has a direct impact on the energy barriers of the IMDA reaction, allowing for prediction of reactivity. beilstein-journals.org For the synthesis of other imidazo[1,2-a]pyridin-3-yl derivatives, plausible mechanistic pathways have been proposed based on experimental outcomes and computational insights, often involving the initial formation of an intermediate through condensation, followed by cyclization and aromatization. nih.gov
These examples, while not specific to Imidazo[1,5-a]pyridin-6-yl-methanol, highlight the standard computational approaches used to:
Visualize Reaction Coordinates: Mapping the energy of the system as it progresses from reactants to products.
Characterize Transition States: Identifying the highest energy point along the reaction coordinate, which determines the reaction rate.
Analyze Reaction Intermediates: Studying the stability and structure of transient species formed during the reaction.
Understand Catalyst-Substrate Interactions: Modeling how catalysts like Lewis acids activate reactants and lower the activation energy. cardiff.ac.uk
Applying these principles, a theoretical study of the synthesis of this compound would likely involve modeling the condensation of a substituted 2-cyanopyridine (B140075) with an appropriate aldehyde and ammonium (B1175870) source, followed by cyclization, to determine the most energetically favorable pathway.
Tautomeric Equilibrium and Intermolecular Interactions in this compound Systems
The arrangement of atoms and the non-covalent forces between molecules are fundamental to the chemical and physical properties of a compound. Computational methods provide deep insights into both the potential tautomeric forms of a molecule and the nature of its intermolecular interactions.
Tautomeric Equilibrium
Tautomerism, particularly annular tautomerism in heterocyclic systems, is critical as different tautomers can exhibit distinct biological activities and chemical properties. The imidazopyridine skeleton can theoretically exist in several tautomeric forms depending on the position of a proton.
Computational studies on imidazopyridine derivatives using DFT at the B3LYP/cc-pvdz level have been performed to determine the stability of various tautomers in the gas phase and in different solvents. bas.bgresearchgate.net For a range of substituted imidazopyridines, these calculations consistently show that one tautomer is significantly more stable than the others. The relative stability can be influenced by the polarity of the solvent, as modeled by the Polarizable Continuum Model (PCM). bas.bgresearchgate.net For the parent imidazopyridine, the IP1 tautomer (with the proton on the imidazole (B134444) nitrogen not at the ring junction) is predicted to be the most stable. bas.bgresearchgate.net The introduction of substituents can alter the energy differences between tautomers.
Below is a representative data table illustrating how computational methods are used to compare the total energies of different tautomers for a parent imidazopyridine system.
Table 1: Calculated Relative Stability of Imidazopyridine Tautomers
| Tautomer | Relative Energy (Gas Phase, kcal/mol) |
|---|---|
| IP1 | 0.00 |
| IP2 | 4.52 |
| IP3 | 11.23 |
Data derived from theoretical calculations on parent imidazopyridine systems, illustrating the typical energy differences found between tautomers. researchgate.net The IP1 form is the most stable.
For this compound, similar computational analysis would be necessary to definitively establish the predominant tautomeric form and how it might be influenced by solvents or its solid-state environment.
Intermolecular Interactions
In the solid state, the crystal packing of imidazo[1,5-a]pyridine derivatives is governed by a network of weak, non-covalent interactions. Computational studies, often combined with experimental X-ray crystallography, are essential for identifying and quantifying these forces.
Analyses of various imidazo[1,5-a]pyridine derivatives reveal the prevalence of several key interactions:
Hydrogen Bonding: The presence of the methanol (B129727) group in this compound makes it a strong hydrogen bond donor (from the -OH group) and acceptor (at the nitrogen atoms). In related structures, strong O-H···N hydrogen bonds are observed, often forming supramolecular chains or dimers. researchgate.net
C-H···N and C-H···π Interactions: These weaker hydrogen bonds are ubiquitous in stabilizing the crystal lattice, with hydrogen atoms from the aromatic rings interacting with the nitrogen atoms or the face of adjacent π-systems. researchgate.netmdpi.com
π–π Stacking: The planar aromatic rings of the imidazopyridine core have a pronounced tendency to stack upon one another, contributing significantly to crystal stability. mdpi.com The geometry and energy of these interactions can be analyzed using DFT-based model structures.
Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.govuctm.edu This method has shown that for many derivatives, H···H, C···H, and N···H contacts account for the majority of close interactions within the crystal packing. nih.gov
Structure-Property Relationship Studies via Quantum Chemical Methods
Quantum chemical methods are indispensable for establishing clear relationships between the molecular structure of imidazo[1,5-a]pyridine derivatives and their resulting electronic, optical, and biological properties.
Frontier Molecular Orbitals and Reactivity
The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and its electronic properties. nih.gov
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a greater reactivity towards electrophiles.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a greater reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of chemical stability and is related to the electronic transitions responsible for UV-Vis absorption. nih.gov
DFT calculations are routinely used to determine these parameters for series of compounds, allowing for a systematic study of how different substituents affect reactivity. For example, studies on imidazo[1,2-a]pyridinyl-chalcones have shown that electron-donating groups raise the HOMO energy, making the molecule more reactive towards electrophiles, while electron-withdrawing groups lower the LUMO energy, increasing reactivity towards nucleophiles. scirp.org Such analysis for this compound would clarify the reactivity of its specific C-H bonds and the nucleophilicity of its nitrogen atoms.
Table 2: Representative Calculated Frontier Orbital Energies for Imidazo[1,5-a]pyridine Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative A (Electron-Donating Group) | -5.6 | -1.7 | 3.9 |
| Derivative B (Parent Compound) | -5.9 | -1.8 | 4.1 |
| Derivative C (Electron-Withdrawing Group) | -6.2 | -2.2 | 4.0 |
Illustrative data based on DFT calculations for various imidazo[1,5-a]pyridine derivatives, showing the influence of substituents on electronic properties. nih.gov
Molecular Electrostatic Potential (MEP) and Biological Activity
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with biological targets like proteins and enzymes. nih.govresearchgate.net The MEP identifies regions of negative potential (red/yellow), which are prone to electrophilic attack and are often associated with hydrogen bond acceptor sites (like lone pairs on nitrogen or oxygen atoms), and regions of positive potential (blue), which are susceptible to nucleophilic attack. nih.gov
For congeners of zolpidem, which are based on the isomeric imidazo[1,2-a]pyridine scaffold, a quantitative structure-activity relationship (QSAR) study found a significant correlation between the binding affinity for the benzodiazepine (B76468) receptor and the value of the most negative MEP, which was located at the amide carbonyl oxygen. nih.gov This demonstrates how quantum calculations can directly link a computed electronic property to a measured biological activity.
TD-DFT and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for studying the excited states of molecules and predicting their photophysical properties. For the many fluorescent derivatives of imidazo[1,5-a]pyridine, TD-DFT calculations are used to:
Simulate UV-Vis Absorption Spectra: By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.commdpi.com
Analyze the Nature of Transitions: Identifying the orbitals involved in an electronic transition (e.g., π→π* or intramolecular charge transfer, ICT). mdpi.comrsc.org
Rationalize Stokes Shifts and Quantum Yields: Understanding how structural modifications, such as the position of substituents, tune the emission wavelength and efficiency. researchgate.net
These studies consistently show that the electronic properties, and thus the color and intensity of fluorescence, can be finely tuned by making chemical modifications to the imidazo[1,5-a]pyridine core. researchgate.net
Sophisticated Spectroscopic and Crystallographic Elucidation of Imidazo 1,5 a Pyridin 6 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of imidazo[1,5-a]pyridine (B1214698) derivatives. dtic.milipb.pt Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, chemists can deduce the precise arrangement of atoms within the molecule.
1H and 13C NMR Techniques for Imidazo[1,5-a]pyridine Derivatives
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to characterize imidazo[1,5-a]pyridine derivatives. mdpi.comlew.ronih.gov The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a wealth of information about the electronic environment and connectivity of the atoms.
For instance, in a series of synthesized imidazo[1,5-a]pyridine-hydrazone derivatives, the ¹H and ¹³C NMR spectra were instrumental in confirming their structures. nih.gov Similarly, the characterization of long-alkyl-chain functionalized imidazo[1,5-a]pyridine derivatives as blue emissive dyes was achieved through detailed ¹H and ¹³C NMR analysis. mdpi.com The specific chemical shifts and splitting patterns observed in the spectra allow for the assignment of each proton and carbon atom within the imidazo[1,5-a]pyridine core and its substituents.
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,5-a]pyridine Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methanol | 8.57 (d, 1H), 7.62 (td, 1H), 7.40–7.32 (m, 4H), 7.30–7.27 (m, 1H), 7.20 (dd, 1H), 7.15 (d, 1H), 5.75 (s, 1H), 5.28 (br s, 1H) | 160.8, 147.8, 143.2, 136.9, 128.6, 127.9, 127.1, 122.5, 121.4, 75.0 | nih.gov |
| (6-Methylpyridin-2-yl)(phenyl)methanol | 7.48 (t, 1H), 7.40–7.36 (m, 2H), 7.34–7.31 (m, 2H), 7.29–7.24 (m, 1H), 7.03 (d, 1H), 6.89 (d, 1H), 5.69 (s, 2H), 2.59 (s, 3H) | 159.8, 156.6, 143.4, 137.1, 128.5, 127.7, 127.1, 121.8, 118.3, 74.5, 24.2 | nih.gov |
| (4-Fluorophenyl)(pyridin-2-yl)methanol | 8.57 (d, 1H), 7.64 (td, 1H), 7.37–7.32 (m, 2H), 7.24–7.20 (m, 1H), 7.11 (d, 1H), 7.02 (t, 2H), 5.73 (s, 1H), 5.29 (s, 1H) | 162.4 (d, JCF = 243 Hz), 160.6, 147.9, 139.0 (d, JCF = 3 Hz), 136.9, 128.8 (d, JCF = 8 Hz), 122.5, 121.3, 115.4 (d, JCF = 21 Hz), 74.3 | nih.gov |
| (6-Bromopyridin-2-yl)(phenyl)methanol | 7.48 (t, 1H), 7.41–7.33 (m, 5H), 7.32–7.28 (m, 1H), 7.13 (d, 1H), 5.75 (d, 1H), 4.44 (d, 1H) | 162.9, 142.1, 140.8, 139.1, 128.6, 128.0, 126.9, 126.7, 120.0, 75.0 | nih.gov |
| 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | Not explicitly detailed | 139.3, 138.4, 135.1, 129.5, 129.2, 129.0, 128.8, 128.3, 127.1, 125.5, 122.1, 121.1, 120.1, 118.5, 113.9 | mdpi.com |
| 3-(4-(tert-butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 8.31 (d, 1H), 7.79–7.77 (m, 2H), 7.62 (d, 1H), 7.56–7.54 (m, 2H), 7.23–7.16 (m, 4H), 7.07 (t, 1H), 6.82 (dd, 1H), 6.62 (t, 1H), 1.38 (s, 9H) | 152.4, 139.5, 138.5, 135.0, 128.8, 128.0, 127.0, 126.7, 126.0, 125.5, 122.2, 121.0, 119.8, 118.4, 113.7, 34.9, 31.3 | mdpi.com |
| 1-(phenylthio)-3-(thiophen-2-yl)imidazo[1,5-a]pyridine | 8.40 (d, 1H), 7.65 (d, 1H), 7.60 (d, 1H), 7.45 (d, 1H), 7.21–7.16 (m, 5H), 7.10–7.07 (m, 1H), 6.89 (dd, 1H), 6.76 (t, 1H) | 138.2, 135.1, 134.0, 131.5, 128.8, 127.7, 127.1, 126.6, 125.8, 125.6, 122.4, 121.1, 120.5, 118.5, 114.4 | mdpi.com |
| 3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | 7.69–7.64 (m, 3H), 7.55 (d, 1H), 7.49–7.40 (m, 2H), 7.15–7.12 (m, 4H), 6.94 (dd, 1H), 6.70 (t, 1H) | 137.1, 134.7, 134.3, 133.3, 131.4, 131.3, 130.0, 128.9, 128.6, 128.3, 127.3, 123.0, 121.7, 119.1, 117.9, 113.6 | mdpi.com |
| 3-(4-bromophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | 8.26 (d, 1H), 7.72 (s, 1H), 7.70 (s, 1H), 7.66–7.62 (m, 3H), 7.14 (s, 4H), 6.91 (dd, 1H), 6.71 (t, 1H) | 138.3, 136.7, 135.3, 132.3, 131.5, 129.6, 128.9, 128.5, 128.3, 123.4, 121.9, 121.6, 120.0, 118.4, 114.4 | mdpi.com |
Advanced 2D NMR Methods (e.g., HETCOR, HMBC, MAS NMR) for Tautomerism and Connectivity
To gain deeper insights into the molecular structure, advanced 2D NMR techniques are employed. ipb.pt Heteronuclear Correlation (HETCOR) and Heteronuclear Single Quantum Coherence (HSQC) experiments establish one-bond correlations between protons and directly attached heteronuclei, typically ¹³C. nanalysis.comcreative-biostructure.com This is crucial for assigning carbon signals based on the known proton assignments.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). ipb.ptresearchgate.net This information is vital for piecing together the carbon skeleton and identifying the positions of quaternary carbons (carbons with no attached protons). For example, HMBC data can definitively establish the connectivity between different rings and substituents in complex imidazo[1,5-a]pyridine derivatives.
In cases where tautomerism is possible, as can be the case with certain heterocyclic systems, advanced NMR techniques, including solid-state Magic Angle Spinning (MAS) NMR, can be used to study the different tautomeric forms present in solution and in the solid state. These studies provide a more complete picture of the molecule's structure and potential reactivity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is routinely used to determine the exact mass of a molecule with high precision. researchgate.netmdpi.combeilstein-journals.org This allows for the calculation of the molecular formula, providing strong evidence for the successful synthesis of the target imidazo[1,5-a]pyridin-6-yl-methanol derivative. The measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula, with a close match confirming the compound's identity. For instance, in the synthesis of various imidazo[1,5-a]pyridine derivatives, HRMS was used to confirm the elemental composition of the newly synthesized compounds. nih.govnih.govmdpi.com
Table 2: HRMS Data for Selected Imidazo[1,5-a]pyridine Precursors and Derivatives.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| Phenyl(pyridin-2-yl)methanol | C₁₂H₁₂ON | 186.0913 | 186.0911 | nih.gov |
| (6-Methylpyridin-2-yl)(phenyl)methanol | C₁₃H₁₄ON | 200.1070 | 200.1067 | nih.gov |
| (4-Fluorophenyl)(pyridin-2-yl)methanol | C₁₂H₁₁ONF | 204.0819 | 204.0821 | nih.gov |
| (6-Bromopyridin-2-yl)(phenyl)methanol | C₁₂H₁₁ONBr | 264.0019 (⁷⁹Br) | 264.0014 | nih.gov |
| 1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | C₁₉H₁₅N₂S | 303.0950 | 303.0953 | mdpi.com |
| 3-(4-(tert-butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | C₂₃H₂₃N₂S | 359.1576 | 359.1572 | mdpi.com |
| 1-(phenylthio)-3-(thiophen-2-yl)imidazo[1,5-a]pyridine | C₁₇H₁₃N₂S₂ | 309.0515 | 309.0518 | mdpi.com |
| 3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | C₁₉H₁₃Cl₂N₂S | 371.0171 | 371.0174 | mdpi.com |
| 3-(4-bromophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | C₁₉H₁₃BrClN₂S | 414.9666 | 414.9669 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. lew.ronih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=N, and C=C bonds within the heterocyclic ring system. For example, the IR spectra of synthesized imidazo[1,5-a]pyridine-hydrazone derivatives clearly showed characteristic absorption bands confirming their structure. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Imidazo[1,5-a]pyridine Precursors.
| Compound | Key IR Absorptions (νmax, cm⁻¹) | Reference |
|---|---|---|
| Phenyl(pyridin-2-yl)methanol | 3358, 2868, 1593, 1453, 697 | nih.gov |
| (6-Methylpyridin-2-yl)(phenyl)methanol | 3349, 1594, 1576, 1455, 699 | nih.gov |
| (4-Fluorophenyl)(pyridin-2-yl)methanol | 3340, 1596, 1507, 1221, 802 | nih.gov |
| (6-Bromopyridin-2-yl)(phenyl)methanol | 3387, 1580, 1553, 1120, 697 | nih.gov |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Optical Characterization
Ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectroscopy are employed to investigate the optical properties of imidazo[1,5-a]pyridine derivatives. These compounds are often fluorescent, and their photophysical characteristics are of great interest for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comrsc.orgtandfonline.com
The UV-Vis absorption spectrum reveals the electronic transitions within the molecule, with absorption peaks typically observed in the range of 290-450 nm for imidazo[1,5-a]pyridine-hydrazone derivatives. nih.gov The fluorescence emission spectrum provides information about the color of the emitted light and the efficiency of the fluorescence process (quantum yield). Studies have shown that many imidazo[1,5-a]pyridine derivatives exhibit blue emission with large Stokes shifts, which is a desirable property for various applications. mdpi.commdpi.com The specific absorption and emission wavelengths can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine core, allowing for the rational design of materials with specific optical properties. rsc.org
Investigation of Solvatochromic Behavior and Stokes Shift
The photophysical properties of imidazo[1,5-a]pyridine derivatives are profoundly influenced by their environment, a phenomenon known as solvatochromism. This refers to the change in the position of their absorption or emission spectra with a change in the polarity of the solvent. Many imidazo[1,5-a]pyridine derivatives exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. nih.govacs.org This behavior is indicative of a significant increase in the dipole moment upon excitation, which is characteristic of molecules with intramolecular charge transfer (ICT) character. nih.govacs.org The ICT nature arises from the electron-donating and electron-accepting moieties within the molecular structure. nih.gov
A key feature of the fluorescence of imidazo[1,5-a]pyridine derivatives is their characteristically large Stokes shift, which is the difference between the maximum wavelength of absorption and the maximum wavelength of emission. nih.govrsc.org Large Stokes shifts, often exceeding 5000 cm⁻¹ and in some cases reaching up to 11,000 cm⁻¹, are highly desirable for applications in areas like fluorescence microscopy and organic light-emitting diodes (OLEDs) as they minimize self-absorption and improve signal-to-noise ratios. acs.orgrsc.org The magnitude of the Stokes shift can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine core. For instance, the introduction of methoxy (B1213986) groups has been shown to be an effective strategy for tuning the Stokes shift. nih.gov
The solvatochromic properties of these compounds make them excellent candidates for use as fluorescent probes, for example, in studying the dynamics and fluidity of cell membranes. rsc.org The table below illustrates the solvatochromic behavior of a representative imidazo[1,5-a]pyridine derivative in various solvents.
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) |
| Hexane (B92381) | 528 | - | ~11,000 |
| Acetonitrile (B52724) | 586 | - | ~11,000 |
| Toluene | - | - | >5000 |
| Dichloromethane | - | - | ~7000 |
Quantum Yield Measurements and Photophysical Tunability
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Imidazo[1,5-a]pyridine derivatives are known for their often high quantum yields, which can be significantly tuned through synthetic modifications. nih.govrsc.org This tunability is a cornerstone of their utility in various applications, from bio-imaging to optoelectronic devices. nih.govrsc.orgnih.gov
Research has demonstrated that the nature and position of substituents on the imidazo[1,5-a]pyridine scaffold have a profound impact on the quantum yield. For example, the introduction of trifluoromethyl groups can tune the quantum yield in acetonitrile solution from 13% to 39% and in a polymeric matrix from 10% to 58%. nih.gov In another study, a series of donor-π-acceptor push-pull fluorophores based on the imidazo[1,5-a]pyridine core exhibited quantum yields of around 70%. nih.govbeilstein-journals.org An even more remarkable quantum yield of 93% in the solid state was achieved for a derivative featuring a diethyl fluorene (B118485) spacer, which was attributed to the suppression of non-radiative decay pathways through the restriction of intermolecular interactions. nih.govbeilstein-journals.org
The strategic placement of substituents can also mitigate aggregation-caused quenching (ACQ), a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations or in the solid state. By designing molecules with specific steric and electronic properties, it is possible to achieve high emission in both solution and the solid state. nih.gov The following table summarizes the quantum yields of several imidazo[1,5-a]pyridine derivatives, highlighting the effect of different substitution patterns.
| Derivative | Quantum Yield (Φ) in Solution | Quantum Yield (Φ) in Solid State | Reference |
| Trifluoromethyl-substituted | 13-39% (in acetonitrile) | 10-58% (in polymer matrix) | nih.gov |
| BPy-1 (D-π-A type) | ~70% | - | nih.govbeilstein-journals.org |
| BPy-2 (D-π-A type) | ~70% | - | nih.govbeilstein-journals.org |
| BPy-FL (with diethyl fluorene spacer) | 77.6% | 93.6% | nih.gov |
| Pyridinyl-substituted (monomeric) | up to 38% (in apolar environment) | - | rsc.org |
| Methoxy-substituted | 22-50% | - | nih.gov |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Crystallographic Analysis of Imidazo[1,5-a]pyridinium-Based Salts and Derivatives
The crystallographic analysis of imidazo[1,5-a]pyridinium-based salts and their derivatives has revealed a rich diversity of solid-state structures. These studies are crucial for understanding the structure-property relationships that govern their photophysical and biological activities. For instance, the crystal structure of a hybrid salt, (C₁₃H₁₂N₃)₂[MnCl₄], where the cation is 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium, was determined to be in the monoclinic space group P2₁/c. rsc.orgbeilstein-journals.orgmdpi.com In this structure, the fused pyridinium (B92312) and imidazolium (B1220033) rings of the cation are nearly coplanar, while the pendant pyridyl ring is twisted. rsc.orgbeilstein-journals.orgmdpi.com
Another example is the crystallographic analysis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione, which crystallizes in the triclinic space group P-1 with two independent molecules in the unit cell. nih.gov The determination of such structures provides definitive proof of the molecular connectivity and conformation in the solid state. The table below presents crystallographic data for a selection of imidazo[1,5-a]pyridine derivatives.
| Compound | Formula | Crystal System | Space Group | Reference |
| (C₁₃H₁₂N₃)₂[MnCl₄] | C₂₆H₂₄Cl₄MnN₆ | Monoclinic | P2₁/c | rsc.orgbeilstein-journals.orgmdpi.com |
| (C₁₃H₁₂N₃)₂[CdI₄] | C₂₆H₂₄CdI₄N₆ | Monoclinic | P2₁/n | beilstein-journals.org |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | C₈H₄ClF₃N₂S | Triclinic | P-1 | nih.gov |
Insights into Molecular Conformations and Intermolecular Interactions in the Solid State
The solid-state packing of imidazo[1,5-a]pyridine derivatives is dictated by a variety of intermolecular interactions, which can significantly influence their physical properties, including their fluorescence. Single-crystal X-ray diffraction studies have provided detailed insights into these interactions.
In addition to π-π stacking, hydrogen bonding is another important intermolecular force that directs the crystal packing. In the case of imidazo[1,5-a]pyridinium salts, C-H···Cl or C-H···N hydrogen bonds between the cations and anions or between adjacent cations are frequently observed. rsc.orgbeilstein-journals.org For derivatives containing hydroxyl or amine groups, classical O-H···N or N-H···N hydrogen bonds can form, leading to the formation of well-defined supramolecular architectures such as chains or layers.
The conformation of the molecules themselves is also a key aspect revealed by crystallographic studies. For example, in boron-centered spiro derivatives of imidazo[1,5-a]pyridines, the two planes of the imidazo[1,5-a]pyridine skeleton and the biphenyl (B1667301) moiety are nearly perpendicular to each other. nih.gov This steric hindrance can prevent close packing and π-π stacking, which in turn can lead to enhanced fluorescence in the solid state by reducing aggregation-caused quenching. nih.gov
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC-HRMS)
Chromatographic techniques are essential tools in the synthesis and characterization of imidazo[1,5-a]pyridine derivatives. High-performance liquid chromatography (HPLC), often coupled with high-resolution mass spectrometry (HRMS), is a powerful method for monitoring the progress of chemical reactions and for the analysis of the resulting products. nih.govnih.govmdpi.com HPLC-HRMS allows for the separation of complex mixtures and provides accurate mass measurements, which are crucial for the identification of intermediates and the final products, as well as for assessing their purity. nih.govnih.govmdpi.com
Thin-layer chromatography (TLC) is widely used for the rapid, qualitative monitoring of reactions, allowing chemists to quickly determine the consumption of starting materials and the formation of products. rsc.orgnih.gov For the purification of the synthesized imidazo[1,5-a]pyridine derivatives, column chromatography using silica (B1680970) gel as the stationary phase is the most commonly employed method. nih.govbeilstein-journals.org By selecting an appropriate eluent system, typically a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727), the desired compound can be effectively isolated from byproducts and unreacted starting materials. nih.govbeilstein-journals.orgmdpi.com
Advanced Research Applications of Imidazo 1,5 a Pyridine Scaffolds in Chemical Science
Development of Emissive Materials for Optoelectronics and Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,5-a]pyridine (B1214698) derivatives are recognized for their intrinsic luminescent properties, making them promising candidates for emissive materials in optoelectronic devices. mdpi.comresearchgate.net These compounds often exhibit strong fluorescence, large Stokes shifts, and good photostability, which are critical characteristics for applications in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com Specifically, derivatives have been engineered to produce emissions across the visible spectrum, with a particular interest in developing efficient blue emitters, a key challenge in display technology. mdpi.commdpi.com
The photophysical properties of these scaffolds can be finely tuned by introducing different substituents onto the heterocyclic core. researchgate.netd-nb.info For Imidazo[1,5-a]pyridin-6-yl-methanol , the hydroxyl group serves as a convenient point for functionalization. This allows for the attachment of various chemical moieties that can modulate the emission wavelength, quantum yield, and solid-state luminescence properties. For instance, creating donor-π-acceptor (D–π–A) structures based on this scaffold has led to materials with strong intramolecular charge transfer (ICT), resulting in greenish-yellow emissions with high quantum yields of around 70% and large Stokes shifts. rsc.orgrsc.org The development of such materials is crucial for creating next-generation lighting and display technologies. tandfonline.com
Table 1: Selected Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives
| Derivative Type | Emission Color | Quantum Yield (ΦF) | Key Features | Reference |
|---|---|---|---|---|
| 1,3-disubstituted imidazo[1,5-a]pyridines | Blue | Up to 44% | Large Stokes shifts | d-nb.info |
| Boron-centered spiro compounds | Blue (solution), Orange-Red (solid) | Good | Large Stokes shifts (91–116 nm) | mdpi.com |
| Imidazo[1,5-a]pyridine–benzilimidazole | Greenish-Yellow | ~70% | Large Stokes shift (~7000 cm⁻¹) | rsc.orgrsc.org |
| Anthracene-decorated Imidazo[1,5-a]pyridine | Greenish-Yellow | - | Large Stokes' shift (~11,000 cm⁻¹) | tandfonline.com |
This table is representative of the imidazo[1,5-a]pyridine scaffold and not specific to this compound.
Coordination Chemistry: Imidazo[1,5-a]pyridine as Ligands for Transition Metal Complexes
The imidazo[1,5-a]pyridine framework contains multiple nitrogen atoms, making it an excellent scaffold for designing ligands for transition metal complexes. mdpi.comresearchgate.net Depending on the substitution pattern, these molecules can act as bidentate, tridentate, or even tetradentate ligands, coordinating with a wide variety of metal centers. mdpi.comresearchgate.net The resulting metal complexes have applications in catalysis, materials science, and photochemistry. uva.es
This compound possesses both the pyridine-like nitrogen atom within its core and a hydroxyl group. This structure allows it to potentially act as a bidentate N,O-ligand, chelating to a metal center. The coordination of such ligands to metals like cobalt, copper, nickel, and palladium has been shown to form stable homoleptic complexes. researchgate.net Furthermore, imidazo[1,5-a]pyridine-based N-heterocyclic carbene (NHC) ligands have been developed, demonstrating strong π-accepting character and utility in catalytic reactions such as the synthesis of acrylates from CO2 and ethylene. mdpi.comresearchgate.net The ability to form stable and versatile coordination compounds underscores the potential of this scaffold in developing novel catalysts and functional materials. uva.es
Design of Chemical Sensors and Fluorescent Probes for Analytical Detection of Various Analytes
The inherent fluorescence of the imidazo[1,5-a]pyridine core makes it a highly suitable platform for the development of chemical sensors and fluorescent probes. mdpi.comresearchgate.netnih.gov These compounds often exhibit solvatochromism, where their fluorescence properties change in response to the polarity of their environment. nih.govnih.gov This sensitivity can be harnessed to detect various analytes.
Derivatives of imidazo[1,5-a]pyridine have been designed to act as fluorescent probes for metal ions and for monitoring pH. mdpi.comnih.gov The mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the presence of the target analyte. nih.govrsc.org For example, the nitrogen atoms in the imidazo[1,5-a]pyridine ring can be protonated in acidic conditions, leading to significant changes in the fluorescence emission, making them effective pH sensors. rsc.orgrsc.org The hydroxyl group on This compound provides a site for attaching specific recognition units, which could enable the design of highly selective probes for a wide range of analytical targets.
Role as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis
This compound is primarily valuable as a versatile building block for the synthesis of more complex molecules. The imidazo[1,5-a]pyridine core is a significant structural component in many pharmaceutical and agrochemical compounds. rsc.org Numerous synthetic methodologies, including cyclocondensation, oxidative cyclization, and transannulation reactions, have been developed to construct this heterocyclic system from readily available starting materials. rsc.orgorganic-chemistry.org
The -CH2OH (methanol) group at the 6-position is a key functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing a gateway to a diverse range of derivatives. For example, recent research has demonstrated the synthesis of imidazo[1,5-a]pyridines through Ritter-type reactions involving pyridinylmethanol derivatives, highlighting the utility of the methanol (B129727) group in forming new carbon-nitrogen bonds. acs.org The ability to easily functionalize this position makes This compound a crucial intermediate for constructing complex molecular architectures and for creating libraries of compounds for screening in drug discovery and materials science. organic-chemistry.orgrsc.orgacs.org
Investigations in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, the study of systems involving intermolecular interactions, relies on molecular building blocks that can self-assemble into well-defined, higher-order structures. The imidazo[1,5-a]pyridine scaffold is well-suited for this purpose due to its planar, aromatic nature and the presence of hydrogen bond acceptors (nitrogen atoms).
The crystal structures of imidazo[1,5-a]pyridine derivatives often reveal extensive noncovalent interactions, such as π–π stacking and C–H···π interactions, which direct their solid-state packing. rsc.orgunito.itThis compound introduces an additional, powerful interaction: the hydroxyl group is capable of forming strong hydrogen bonds. This combination of π-stacking and hydrogen bonding capabilities makes it a promising candidate for designing self-assembling systems. These interactions can be used to construct complex architectures like helices, layered structures, and coordination polymers. nih.govqucosa.denih.gov Such ordered assemblies are of great interest for the development of functional materials with applications in areas like electronics and separation science. rsc.org
Integration into Smart Materials and Nanotechnology Applications
The combination of the properties discussed above—emissivity, coordination ability, and capacity for self-assembly—makes the imidazo[1,5-a]pyridine scaffold highly attractive for integration into smart materials and nanotechnology. mdpi.comresearchgate.net Smart materials are designed to respond to external stimuli, and the sensitivity of imidazo[1,5-a]pyridine's fluorescence to its environment (e.g., pH, solvent polarity, metal ions) is a key feature for creating such materials. rsc.orgbohrium.com
For instance, fluorophores based on this scaffold that exhibit reversible on-off fluorescence in response to acids and bases could be incorporated into thin films to create sensors for volatile organic compounds. rsc.org In nanotechnology, these molecules could be used to functionalize nanoparticles, imparting them with specific recognition or signaling capabilities. The ability to act as ligands also allows for their integration into metal-organic frameworks (MOFs) or coordination polymers, leading to materials with tunable porosity, catalytic activity, or luminescent properties. rsc.org The versatility of This compound as a functionalizable building block opens up numerous possibilities for creating novel nanomaterials with tailored functions.
Future Research Directions and Emerging Methodologies in Imidazo 1,5 a Pyridin 6 Yl Methanol Chemistry
Exploration of Novel Synthetic Paradigms for Enhanced Efficiency and Sustainability (Green Chemistry Principles)
The synthesis of imidazo[1,5-a]pyridines has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. scielo.br The focus is shifting towards minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. scielo.brbio-conferences.org Recent progress highlights the move away from harsh reaction conditions and the adoption of more environmentally benign processes, such as using water as a solvent or employing microwave-assisted protocols to accelerate reactions. bio-conferences.orgnih.govresearchgate.net Methodologies like one-pot condensation reactions, which reduce the number of purification steps and solvent usage, are becoming increasingly prevalent for their efficiency and alignment with green chemistry principles. bio-conferences.orgresearchgate.net
Metal-Free Approaches and Alternative Catalytic Systems
A significant trend in the synthesis of the imidazo[1,5-a]pyridine (B1214698) core is the move away from transition-metal catalysts, which can be costly and pose environmental and toxicity concerns. organic-chemistry.orgacs.org Research is increasingly focused on developing metal-free synthetic routes.
Several metal-free strategies have been successfully developed:
Oxidative Amination: A metal-free sequential dual oxidative amination of C(sp³)-H bonds can produce imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org This process involves two oxidative C-N couplings and one oxidative dehydrogenation. organic-chemistry.org
Elemental Sulfur Mediation: An efficient approach utilizes elemental sulfur to mediate the sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines, operating under metal- and peroxide-free conditions. rsc.orgnih.gov
Iodine-Mediated Reactions: Molecular iodine (I₂) has been employed as a transition-metal-free catalyst for sp³ C–H amination to synthesize imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines. researchgate.netrsc.org
Acid Catalysis: Lewis acids like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O) can effectively catalyze the synthesis of imidazo[1,5-a]pyridines via Ritter-type reactions. acs.org Other acids, such as isoquinoline-5-sulfonic acid, have also been found effective. acs.org
Denitrogenative Transannulation: Using BF₃·Et₂O as a catalyst under metal-free conditions allows for the synthesis of imidazo[1,5-a]pyridines from pyridotriazoles and nitriles. organic-chemistry.org
These alternative catalytic systems represent a significant step towards more sustainable and cost-effective production of Imidazo[1,5-a]pyridin-6-yl-methanol and related compounds.
Table 1: Comparison of Catalytic Systems for Imidazo[1,5-a]pyridine Synthesis
| Catalyst/Mediator | Reactants | Key Features | Reference |
| None (Metal-Free) | 2-pyridyl acetates, amines | Elemental sulfur mediated; peroxide-free | rsc.orgnih.gov |
| I₂ | 2-pyridyl ketones, alkylamines | Transition-metal-free C–H amination | rsc.org |
| BF₃·Et₂O | Pyridotriazoles, nitriles | Metal-free denitrogenative transannulation | organic-chemistry.org |
| Bi(OTf)₃ / p-TsOH·H₂O | Pyridinylmethanol, nitriles | Ritter-type reaction | acs.org |
| Iron | N-heterocycles | C-H amination in a green solvent (anisole) | organic-chemistry.org |
| Copper(I) | N-heteroaryl aldehydes, alkylamines | Uses oxygen as the sole oxidant | nih.govorganic-chemistry.org |
| Graphene Oxide (GO) | 2-aminopyridines, acetophenones, thiols | Reusable carbocatalyst | acs.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis and drug discovery. scielo.brscielo.br These computational methods are being applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes from scratch. acs.orgresearchgate.net
For the imidazo[1,5-a]pyridine scaffold, AI can be leveraged in several ways:
Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely products and yields for a given set of reactants and conditions. researchgate.net This can significantly reduce the number of trial-and-error experiments required in the lab.
Condition Optimization: Deep learning models can analyze the complex relationships between reaction parameters (e.g., catalyst, solvent, temperature) and the final yield. researchgate.net This allows for the rapid in-silico identification of optimal reaction conditions, saving time and resources.
Retrosynthesis and Route Design: AI platforms can propose novel synthetic pathways for target molecules like this compound. acs.org By analyzing the molecular structure, these tools can work backward to identify potential starting materials and reaction sequences.
Property Prediction (QSAR): Machine learning algorithms, such as Random Forest, are used to build Quantitative Structure-Activity Relationship (QSAR) models. scielo.brscielo.br These models can predict the biological activity or material properties of new imidazo[1,5-a]pyridine derivatives before they are synthesized, guiding researchers toward the most promising candidates. scielo.brbohrium.com
The integration of AI and ML promises to accelerate the discovery and development of new functional molecules based on the imidazo[1,5-a]pyridine framework.
Advancements in High-Throughput Screening for Material Discovery based on Imidazo[1,5-a]pyridine Scaffolds
High-throughput screening (HTS) is a crucial technology for rapidly evaluating large libraries of chemical compounds for a specific biological or material property. rsc.org In the context of imidazo[1,5-a]pyridine scaffolds, HTS plays a vital role in identifying lead compounds for drug discovery and new materials with desirable characteristics. rsc.orgnih.gov
Future research will likely see an expansion of HTS applications for imidazo[1,5-a]pyridine derivatives in areas such as:
Medicinal Chemistry: HTS assays are used to screen compound libraries against biological targets, such as enzymes or receptors, to identify potent inhibitors or modulators. rsc.orgnih.gov This approach has been successful in identifying imidazopyridine-based inhibitors for targets like PI3K/mTOR and for antituberculosis activity. rsc.orgnih.gov
Materials Science: Imidazo[1,5-a]pyridines are known for their luminescence properties and are used in applications like organic light-emitting diodes (OLEDs). researchgate.netmdpi.commdpi.com HTS can be used to screen for novel derivatives with optimized photophysical properties, such as high quantum yields, specific emission wavelengths, and large Stokes shifts, for use in advanced optical materials and sensors. researchgate.netmdpi.com
The combination of combinatorial synthesis of imidazo[1,5-a]pyridine libraries with advanced HTS techniques will be a powerful engine for discovering new drugs and materials.
Elucidation of Complex Reaction Networks and Transient Intermediates
A fundamental understanding of reaction mechanisms is key to optimizing existing synthetic methods and designing new ones. Research into the synthesis of imidazo[1,5-a]pyridines is increasingly focused on elucidating the complex reaction pathways and identifying the transient, highly reactive intermediates involved. researchgate.netbeilstein-journals.org
Mechanistic studies have proposed several key intermediates in various synthetic routes:
Amidinium Species: In reactions involving the cyclization of 2-(aminomethyl)pyridines with activated nitroalkanes, an amidinium species is proposed as a key intermediate that undergoes a 5-exo-trig cyclization. beilstein-journals.org
Pyridinium (B92312) Salts: The reaction of 2H-azirines with 2-halopyridines is believed to proceed through transient pyridinium salt intermediates. acs.orgacs.org
Radical Intermediates: Some copper-catalyzed reactions are suggested to involve the formation of radical intermediates, a hypothesis supported by the inhibition of the reaction in the presence of radical scavengers like TEMPO. nih.gov
N-Heterocyclic Carbenes (NHCs): Imidazo[1,5-a]pyridin-3-ylidenes are a class of N-heterocyclic carbenes that can be generated from 2H-imidazo[1,5-a]pyridin-4-ium salt precursors. researchgate.net These carbenes are highly reactive intermediates that can form stable metal complexes. researchgate.net
Future work in this area will involve a combination of experimental techniques (like NMR spectroscopy of reaction intermediates) and computational modeling to map out detailed energy landscapes of these reactions. beilstein-journals.orgacs.org This deeper mechanistic insight will enable more precise control over reaction outcomes and the rational design of more efficient catalysts.
Synergistic Theoretical and Experimental Approaches for Deeper Mechanistic Understanding and Property Prediction
The synergy between theoretical calculations and experimental work is becoming indispensable in modern chemistry. For the imidazo[1,5-a]pyridine system, this combination provides powerful insights into both reaction mechanisms and molecular properties that are difficult to obtain using either approach alone.
Table 2: Examples of Synergistic Theoretical and Experimental Studies
| Study Focus | Theoretical Method | Experimental Method | Findings | Reference |
| Photophysical Properties | TDDFT Calculations | UV-Vis & Fluorescence Spectroscopy | Predicted absorption behaviors showed a good fit with experimental values. | acs.org |
| Electronic Structure | DFT Calculations | NMR Spectroscopy, X-ray Diffraction | Revealed the strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands. | researchgate.net |
| Crystal Packing | DFT Calculations | Single Crystal X-ray Diffraction | Analyzed supramolecular π-stacked assemblies and intermolecular interactions. | mdpi.com |
| Electronic Properties | Theoretical Study | Synthesis, Electrochemistry, Photoluminescence | Determined HOMO-LUMO energy gap and correlated with experimental observations. | tandfonline.com |
This integrated approach is crucial for:
Validating Mechanisms: Theoretical models can propose reaction pathways and transition states, which can then be tested and validated through targeted experiments.
Predicting Properties: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the electronic, optical, and structural properties of new imidazo[1,5-a]pyridine derivatives. acs.orgresearchgate.net These predictions guide experimental efforts by prioritizing the synthesis of molecules with the most promising characteristics for applications in fields like optoelectronics. researchgate.netacs.org
The continued collaboration between computational and experimental chemists will undoubtedly unlock new possibilities for the design and application of this compound and its analogues.
Q & A
Q. How can researchers optimize the synthesis of Imidazo[1,5-a]pyridin-6-yl-methanol to improve yield and purity?
Methodological Answer: The synthesis typically involves cyclization and functionalization steps. Key strategies include:
- Phase-transfer catalysis for alkylation reactions, as demonstrated in analogous imidazopyridine syntheses (e.g., using 5-bromopyridine-2,3-diamine and benzaldehyde intermediates) .
- Temperature control (e.g., maintaining 60–80°C during cyclization) to minimize side reactions.
- Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to isolate the methanol-substituted product.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–16 hrs | Longer times reduce decomposition |
| Catalyst (e.g., TBAB) | 10 mol% | Enhances alkylation efficiency |
| Solvent System | DMF/Water (3:1) | Improves solubility of intermediates |
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: Use a multi-technique approach:
- NMR : H and C NMR to confirm the imidazo[1,5-a]pyridine core and methanol substituent. Key signals include:
- HRMS : To verify molecular ion peaks (e.g., [M+H] at m/z 163.07 for CHNO).
- FT-IR : O-H stretch at 3200–3400 cm and C-N stretches at 1250–1350 cm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer: Leverage density functional theory (DFT) and molecular docking :
- *DFT (e.g., B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Docking simulations : Screen against biological targets (e.g., tubulin or kinase enzymes) using AutoDock Vina.
- Compare binding affinities with structurally similar compounds (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)-3H-imidazo[4,5-b]pyridine, which inhibits tubulin polymerization) .
Example Data:
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -5.8 eV | High electron-donating capacity |
| LogP | 1.2 ± 0.3 | Moderate lipophilicity for blood-brain barrier penetration |
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Adopt systematic SAR (structure-activity relationship) studies :
- Variable substituent analysis : Modify the methanol group to esters or ethers and test against cancer cell lines (e.g., MCF-7, HepG2).
- Statistical DOE (Design of Experiments) : Use factorial designs to isolate confounding variables (e.g., solvent polarity, incubation time) .
Case Study:
A 2024 study found that 6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine exhibited antitubercular activity, while 3-Aryl-5-amino-6-cyano derivatives showed anticancer effects. This highlights the role of substituent electronic effects .
Q. What methodologies are suitable for studying the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t).
- LC-MS/MS quantification : Monitor hydroxylation or glucuronidation metabolites .
- Comparative pharmacokinetics : Cross-reference with imidazo[1,2-b]pyridazin-6-ylmethanol analogs, which show similar metabolic pathways .
Data Contradiction Analysis
Q. Why do some studies report this compound as cytotoxic, while others observe no activity?
Methodological Answer: Possible factors include:
- Cell line variability : Sensitivity differences (e.g., p53 status in cancer cells).
- Concentration thresholds : Activity may require >50 μM concentrations, as seen in imidazo[4,5-b]pyridine derivatives .
- Impurity interference : Ensure purity >95% (HPLC-UV) to exclude side products like 6-bromo intermediates .
Resolution Strategy:
- Dose-response curves : Test 10–100 μM ranges.
- Orthogonal assays : Combine MTT, apoptosis (Annexin V), and ROS detection.
Interdisciplinary Research Integration
Q. How can chemical engineering principles optimize large-scale production of this compound?
Methodological Answer: Apply process intensification strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
